molecular formula C10H13NO3 B8692104 Ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate CAS No. 920023-42-3

Ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate

Cat. No. B8692104
M. Wt: 195.21 g/mol
InChI Key: HQMKUSYBTRMQIV-UHFFFAOYSA-N
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Patent
US07629353B2

Procedure details

2-Acetylamino-2-cyclopropanecarbonyl-malonic acid diethyl ester in DMSO was treated with 2 eq H2O and stirred at room temperature for 6 h then extracted with Et2O to give after concentration the title compound in 34% yield.
Name
2-Acetylamino-2-cyclopropanecarbonyl-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5]([NH:16][C:17](=[O:19])[CH3:18])([C:11]([CH:13]1[CH2:15][CH2:14]1)=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.O>CS(C)=O>[CH2:9]([O:8][C:6]([C:5]1[N:16]=[C:17]([CH3:18])[O:19][C:11]=1[CH:13]1[CH2:14][CH2:15]1)=[O:7])[CH3:10]

Inputs

Step One
Name
2-Acetylamino-2-cyclopropanecarbonyl-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C(=O)C1CC1)NC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with Et2O
CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
after concentration the title compound in 34% yield

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)OC(=O)C=1N=C(OC1C1CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.